Hydromorphone-D3
Description
Fundamental Principles of Isotopic Labeling and Deuteration
Isotopic labeling involves the replacement of one or more atoms in a molecule with their stable isotopes. Deuteration, a specific form of isotopic labeling, is the substitution of hydrogen atoms with deuterium (B1214612). wikipedia.org This substitution, while seemingly minor, results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. wikipedia.org This increased bond strength can lead to a phenomenon known as the kinetic isotope effect (KIE), where chemical reactions involving the cleavage of the C-D bond proceed at a slower rate. nih.gov
Strategic Importance of Deuterated Analogs in Pharmacological and Analytical Sciences
In pharmacology, deuterated analogs of drugs are developed to improve their metabolic stability and safety profiles. The "deuterium switch" approach involves creating deuterated versions of existing drugs to enhance their pharmacokinetic properties. nih.govnih.gov This strategy has led to the development and FDA approval of deuterated drugs, such as deutetrabenazine.
In analytical sciences, particularly in quantitative mass spectrometry, deuterated compounds serve as ideal internal standards. diagnosticsworldnews.comsciex.com Because they are chemically identical to the analyte of interest (the non-deuterated compound), they co-elute during chromatography and experience similar ionization efficiencies in the mass spectrometer. nih.gov However, their mass difference allows for their distinct detection. nih.gov By adding a known amount of the deuterated standard to a sample, the concentration of the unlabeled analyte can be accurately quantified, correcting for variations in sample preparation and instrument response. nih.govforensicresources.org
Position and Significance of Hydromorphone-D3 as a Key Isotopic Standard
This compound is the deuterated analog of hydromorphone, a potent semi-synthetic opioid analgesic. cerilliant.comwikipedia.org In this compound, three hydrogen atoms on the N-methyl group are replaced with deuterium atoms. nih.gov This specific labeling makes it an invaluable tool in analytical and forensic toxicology, as well as in pharmacokinetic research. nih.govcerilliant.com
Its primary role is as an internal standard for the quantification of hydromorphone and other opioids in biological matrices such as blood, plasma, and urine using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). sciex.comnih.govforensicresources.org The use of this compound as an internal standard ensures the accuracy and reliability of quantitative analyses, which is crucial for clinical monitoring, forensic investigations, and pharmacokinetic studies. nih.govnih.govnih.gov
| Property | Value |
|---|---|
| Chemical Formula | C17H16D3NO3 |
| Molecular Weight | 288.36 g/mol nih.gov |
| IUPAC Name | (4R,4aR,7aR,12bS)-9-hydroxy-3-(trideuteriomethyl)-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one nih.gov |
| CAS Number | 136765-37-2 cerilliant.com |
Overview of Research Trajectories for this compound
Research involving this compound is predominantly focused on its application in bioanalytical method development and pharmacokinetic studies. Current and future research trajectories include:
Development and Validation of Advanced Analytical Methods: Ongoing research focuses on developing more sensitive and robust LC-MS/MS methods for the simultaneous quantification of hydromorphone and its metabolites in various biological samples. nih.govnih.govthermofisher.com this compound is essential in these endeavors to ensure high accuracy and precision. nih.gov
Pharmacokinetic and Metabolism Studies: this compound is utilized in studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of hydromorphone in different populations and animal models. nih.govavma.orgnih.gov These studies are critical for understanding the drug's behavior in the body.
Forensic Toxicology: In forensic science, this compound is crucial for the accurate quantification of hydromorphone in post-mortem samples and in cases of suspected drug-facilitated crimes. bccdc.cajohnshopkins.edujohnshopkins.edu
Clinical Drug Monitoring: The use of this compound as an internal standard aids in therapeutic drug monitoring to ensure patients are receiving the correct amount of medication.
| Research Area | Specific Application | Key Benefit |
|---|---|---|
| Analytical Chemistry | Internal standard for LC-MS/MS quantification of hydromorphone sciex.comnih.gov | Improves accuracy and precision of measurements nih.gov |
| Pharmacokinetics | Tracer in ADME studies of hydromorphone nih.govnih.gov | Enables precise determination of drug and metabolite concentrations nih.gov |
| Forensic Toxicology | Quantification of hydromorphone in forensic samples johnshopkins.edujohnshopkins.edu | Provides reliable and defensible analytical results forensicresources.org |
| Clinical Toxicology | Therapeutic drug monitoring cerilliant.com | Ensures accurate dosing and patient safety |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4R,4aR,7aR,12bS)-9-hydroxy-3-(trideuteriomethyl)-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18/h2,4,10-11,16,19H,3,5-8H2,1H3/t10-,11+,16-,17-/m0/s1/i1D3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLOADHCBXTIJK-HOSVTXOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(=O)CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3C(=O)CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001016149 | |
| Record name | Hydromorphone-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136765-37-2 | |
| Record name | Hydromorphone-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Isotopic Labeling Methodologies of Hydromorphone D3
Precursor Compounds and Synthetic Routes for Deuterium (B1214612) Incorporation
The synthesis of hydromorphone itself typically begins with morphine, a naturally occurring alkaloid. Morphine can be converted to hydromorphone through several routes, including catalytic hydrogenation to dihydromorphine followed by oxidation, or through direct catalytic rearrangement of morphine. wikipedia.org
For the synthesis of deuterated analogs like Hydromorphone-D3, deuterium can be incorporated at various stages of the synthesis or by using deuterated starting materials. Common strategies for introducing deuterium into organic molecules include:
Deuterated Pool Strategy: Utilizing commercially available deuterated building blocks or precursors that already contain deuterium atoms at the desired positions. tandfonline.com
Hydrogen-Deuterium Exchange Reactions: Employing specific chemical reactions or catalysts to replace hydrogen atoms with deuterium atoms in a precursor molecule or the final compound. mdpi.com
Use of Deuterated Reagents: Incorporating deuterated reducing agents (e.g., NaBD4, LiAlD4) or deuterated solvents (e.g., D2O) during synthesis. researchgate.net
This compound is commonly synthesized with deuterium atoms specifically located on the N-methyl group, resulting in a molecule with the formula C17H16D3NO3. The CAS number for this compound is 136765-37-2. sigmaaldrich.com This specific labeling pattern suggests synthetic routes that target the methylation step or utilize a deuterated methyl source. For instance, a deuterated methylating agent or a precursor already bearing an N-methyl-d3 group would be employed.
Chemical Reactions and Catalytic Processes for Selective Deuteration
Achieving selective deuteration at a specific site, such as the N-methyl group of hydromorphone, requires carefully chosen chemical reactions and catalysts. While specific proprietary methods for this compound are not publicly detailed, general approaches to selective deuteration include:
Catalytic Deuteration: Transition metal catalysts, such as palladium (Pd) or platinum (Pt), are frequently used in conjunction with deuterium gas (D2) for hydrogenation and exchange reactions. wikipedia.orgresearchgate.net These catalysts can facilitate the exchange of labile hydrogens or the addition of deuterium across double bonds.
Deuterium Exchange Reactions: Acidic or basic conditions, often in the presence of deuterated solvents like heavy water (D2O), can promote the exchange of readily exchangeable protons (e.g., alpha to carbonyls, or on heteroatoms) with deuterium. mdpi.com However, for the N-methyl group, more direct methods are typically required.
Use of Deuterated Reagents: Reactions involving deuterated methylating agents or precursors with pre-installed N-methyl-d3 groups are a direct route to achieving the desired labeling. For example, if a synthetic route involves N-methylation, using methyl-d3 iodide (CD3I) or a similar deuterated methyl source would be a straightforward method.
Reductive Amination: If a precursor amine is available, reductive amination using a deuterated aldehyde or ketone, or a deuterated reducing agent, could introduce the N-methyl-d3 group.
The challenge in synthesizing deuterated compounds lies in controlling the regioselectivity and achieving high deuterium incorporation without unwanted side reactions or exchange at other positions. tandfonline.comnih.gov
Optimization of Deuterium Enrichment and Isotopic Purity
The effectiveness of this compound as an analytical standard or research tool is highly dependent on its deuterium enrichment and isotopic purity. High isotopic purity, typically greater than 98%, is essential to ensure accurate quantification and reliable experimental results. nih.govotsuka.co.jp
Optimization efforts focus on several key areas:
Reagent Purity: Ensuring that all deuterated precursors and reagents used possess high isotopic purity themselves to prevent the introduction of unlabeled or partially deuterated impurities. nih.govneulandlabs.com
Reaction Conditions: Fine-tuning parameters such as temperature, reaction time, catalyst loading, solvent choice, and reactant concentrations is critical for maximizing the deuterium incorporation efficiency and selectivity. tandfonline.comnih.gov
Minimizing Side Reactions: Preventing over-deuteration at unintended sites or de-deuteration (loss of deuterium) during synthesis and purification is crucial. nih.gov
Purification: Although isotopic mixtures are difficult to separate, rigorous purification steps are necessary to remove any non-deuterated hydromorphone and other chemical impurities. nih.gov
Achieving high deuterium enrichment requires careful process development and control, as even minor variations can significantly impact the final product's isotopic integrity. neulandlabs.com
Analytical Characterization of Synthesized this compound for Isotopic Integrity
Rigorous analytical characterization is paramount to confirm the structure, purity, and isotopic integrity of synthesized this compound. The primary techniques employed include:
Mass Spectrometry (MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): These techniques are indispensable for quantifying hydromorphone and its deuterated analogs. They allow for the determination of the mass-to-charge ratio (m/z) of the parent ions and characteristic fragment ions, confirming the presence and location of deuterium atoms. Multiple Reaction Monitoring (MRM) is commonly used to detect and quantify specific precursor-to-product ion transitions. sigmaaldrich.comoup.comoup.comoup.comnih.govforensicresources.orgsciex.comavma.orgresearchgate.netoup.compsu.edumaine.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H NMR spectroscopy are vital for structural elucidation and confirming the site of deuteration. ²H NMR is particularly useful for directly observing the deuterium atoms and can provide quantitative information about deuterium enrichment. mdpi.comsigmaaldrich.com
High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, aiding in the differentiation of isobaric compounds and confirming elemental composition, including the isotopic composition. oup.comoup.com
Gas Chromatography-Mass Spectrometry (GC-MS): Another common technique used for the analysis of hydromorphone and its deuterated standards. sigmaaldrich.comoup.com
Certificates of Analysis (CoA): Reputable suppliers provide CoAs that detail the purity, concentration, and isotopic enrichment of their reference standards, which are based on these analytical characterizations. otsuka.co.jplgcstandards.com
Table 1: Key Analytical Transitions for Hydromorphone and this compound
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Hydromorphone | 286.1 | 185.0 / 185.1 | 157.0 / 157.1 |
| This compound | 289.1 | 185.0 / 185.2 | 157.1 |
Note: Specific product ions and their intensities can vary depending on the MS/MS fragmentation and detection parameters used.
Scale-Up Strategies for Research-Grade and Reference Material Production
This compound is widely available from specialized chemical suppliers as a certified reference material (CRM) or certified spiking solution, indicating established production methods for research-grade quantities. sigmaaldrich.comotsuka.co.jplgcstandards.commedline.comscientificlabs.co.uknyc.govcymitquimica.com The scale-up process for producing such materials involves translating laboratory-scale syntheses to larger batch sizes while maintaining stringent quality control.
Key considerations for scale-up include:
Cost-Effectiveness: Deuterated reagents and starting materials are generally more expensive than their non-deuterated counterparts. tandfonline.comneulandlabs.combioscientia.de Efficient synthetic routes that minimize reagent usage and maximize yield are crucial for economic viability.
Process Robustness: Ensuring that the synthetic process is reproducible and yields consistent isotopic purity and chemical purity across different batches. neulandlabs.com
Equipment and Infrastructure: Larger-scale synthesis may require specialized reactors, purification systems, and analytical instrumentation capable of handling increased volumes and maintaining precise control. researchgate.net
Quality Assurance: Production facilities must adhere to rigorous quality management systems (e.g., ISO 17034, ISO 17025) to guarantee the reliability and accuracy of reference materials. lgcstandards.comsupelco.com.tw
Safety and Environmental Considerations: As with any chemical synthesis, safe handling of reagents and appropriate waste management are essential, particularly when dealing with potent opioid compounds.
While specific details of industrial-scale synthesis are often proprietary, the commercial availability of this compound as a high-purity reference standard underscores the successful implementation of these strategies by specialized manufacturers.
Compound List:
Hydromorphone
this compound
Morphine
Dihydromorphine
Dextromethorphan (mentioned in a search result but not directly relevant to this compound synthesis, so excluded from the final article)
Dextrorphan (mentioned in a search result but not directly relevant to this compound synthesis, so excluded from the final article)
Advanced Analytical Methodologies Employing Hydromorphone D3
Mass Spectrometry-Based Quantification Techniques Utilizing Deuterated Internal Standards
The stable, isotopically labeled nature of Hydromorphone-D3 makes it an ideal internal standard for mass spectrometry. Its chemical properties are nearly identical to the non-labeled analyte, hydromorphone, but it is distinguishable by its higher mass. This allows it to co-elute with hydromorphone during chromatographic separation and experience similar ionization and fragmentation, yet be detected at a different mass-to-charge ratio (m/z).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development
LC-MS/MS is a powerful and widely used technique for the quantification of drugs in biological samples. The development of robust LC-MS/MS methods for hydromorphone heavily relies on the use of a deuterated internal standard like this compound to ensure accuracy and precision. nih.gov
In a typical LC-MS/MS method, a biological sample such as plasma or urine is first prepared to extract the analytes of interest. nih.govthermofisher.com This often involves protein precipitation or solid-phase extraction. nih.govoup.com this compound is added to the sample at a known concentration before the extraction process begins. The sample is then injected into a liquid chromatograph, which separates the components of the mixture. The separated components then enter a tandem mass spectrometer.
The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both hydromorphone and this compound. labrulez.com For this compound, a common transition monitored is m/z 289.1 → 185.0. thermofisher.com The ratio of the peak area of the hydromorphone transition to the peak area of the this compound transition is then used to calculate the concentration of hydromorphone in the original sample. This method has been validated in various studies, demonstrating linearity over a range of concentrations, often from as low as 0.05 ng/mL to 10 ng/mL in plasma. nih.gov
Below is an interactive data table summarizing typical parameters in an LC-MS/MS method for hydromorphone analysis using this compound.
| Parameter | Value |
| Internal Standard | This compound |
| Sample Matrix | Human Plasma, Urine, Oral Fluid |
| Extraction Technique | Liquid-Liquid Extraction, Solid-Phase Extraction |
| Chromatographic Column | C18, Silica |
| Mobile Phase | Acetonitrile (B52724), Water with Formic Acid |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| This compound MRM Transition | 289.1 → 185.0 |
| Linearity Range | 0.05 - 10 ng/mL |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Trace Analysis
While LC-MS/MS is more common for hydromorphone analysis, GC-MS can also be employed, particularly for trace analysis. In GC-MS, samples often require derivatization to increase their volatility and thermal stability before being introduced into the gas chromatograph. As with LC-MS/MS, this compound is used as an internal standard to correct for variations in the derivatization process, injection volume, and ionization efficiency. gcms.cz The use of a triple-quadrupole GC/MS/MS in Multiple Reaction Monitoring (MRM) mode provides high sensitivity and selectivity for detecting targeted drugs in complex matrices. gcms.cz
High-Resolution Mass Spectrometry (HRMS) for Enhanced Selectivity
High-Resolution Mass Spectrometry (HRMS) offers enhanced selectivity and specificity compared to standard tandem mass spectrometry. When analyzing complex matrices, isobaric interferences (compounds with the same nominal mass as the analyte) can be a significant challenge. HRMS instruments can measure mass with very high accuracy, allowing for the differentiation between the analyte of interest and interfering compounds based on their exact masses.
In the context of hydromorphone analysis, HRMS coupled with liquid chromatography (LC-HRMS) can be used to develop multi-analyte methods for the surveillance of opioids. fda.gov The use of this compound as an internal standard in these methods remains crucial for accurate quantification. The high resolving power of the mass spectrometer allows for confident identification and quantification of hydromorphone, even in the presence of other opioids and their metabolites. fda.gov
Direct Analysis Mass Spectrometry Approaches (e.g., PaperSpray Mass Spectrometry)
Direct analysis techniques aim to minimize or eliminate sample preparation, offering rapid screening capabilities. PaperSpray Mass Spectrometry (PS-MS) is one such technique where a small volume of a sample, like a drop of blood or urine, is spotted onto a paper triangle. A solvent is then applied, and a high voltage is used to generate ions directly from the paper, which are then analyzed by the mass spectrometer.
While specific applications of this compound in PaperSpray Mass Spectrometry are not as widely documented as in LC-MS/MS, the principles of isotope dilution would still apply. The internal standard would be added to the sample before spotting it on the paper, and the ratio of the analyte to the internal standard signal would be used for quantification. This approach holds promise for rapid, point-of-care drug testing.
Principle and Application of Isotope Dilution Mass Spectrometry with this compound
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical method for quantifying the amount of a substance in a sample. nih.gov The principle of IDMS lies in the addition of a known amount of an isotopically labeled version of the analyte (the internal standard, in this case, this compound) to the sample. nih.gov The labeled and unlabeled compounds are assumed to behave identically during sample preparation and analysis.
After allowing the internal standard to equilibrate with the sample, the mixture is analyzed by mass spectrometry. The instrument measures the ratio of the signal from the naturally occurring analyte (hydromorphone) to the signal from the isotopically labeled internal standard (this compound). Because a known amount of the internal standard was added, the concentration of the native analyte in the original sample can be calculated with high accuracy and precision.
The application of IDMS with this compound is extensive in clinical and forensic toxicology, as well as in pharmacokinetic studies. nih.gov It allows for the reliable determination of hydromorphone concentrations in various biological fluids, which is essential for monitoring therapeutic drug levels and detecting drug abuse.
Advantages of Deuterated Analogs in Mitigating Matrix Effects
One of the most significant challenges in bioanalytical chemistry is the "matrix effect," which refers to the alteration of ionization efficiency of the analyte of interest due to the presence of co-eluting, interfering compounds from the sample matrix (e.g., salts, lipids, proteins). rti.org These interferences can either suppress or enhance the analyte signal, leading to inaccurate quantification.
Deuterated internal standards like this compound are highly effective in mitigating matrix effects. researchgate.netsigmaaldrich.com Because the deuterated analog is chemically almost identical to the non-deuterated analyte, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source. sigmaaldrich.com
By calculating the ratio of the analyte signal to the internal standard signal, any signal fluctuation caused by matrix effects is effectively canceled out. This is because both the analyte and the internal standard are affected proportionally. This ratiometric measurement ensures that the quantification remains accurate and reliable, even in complex and "dirty" biological samples.
Minimization of Ion Suppression and Enhancement Phenomena
In quantitative analysis using liquid chromatography-mass spectrometry (LC-MS), ion suppression or enhancement is a significant challenge that can compromise the accuracy and precision of results. nih.gov This phenomenon arises from co-eluting matrix components that interfere with the ionization efficiency of the target analyte in the mass spectrometer's ion source, leading to either a decrease (suppression) or increase (enhancement) in the analyte's signal. nih.gov
The use of a stable isotope-labeled internal standard (SIL IS), such as this compound, is a widely accepted and effective strategy to mitigate these matrix effects. researchgate.net this compound is an ideal internal standard because it is chemically identical to the analyte (hydromorphone) and differs only in its isotopic composition. Consequently, it exhibits nearly identical chromatographic retention times and ionization behavior. researchgate.net As this compound co-elutes with the unlabeled hydromorphone, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte's signal to the internal standard's signal, the variability caused by matrix effects is effectively normalized, leading to more accurate and reliable quantification. oup.com
Studies have demonstrated the utility of this approach. For instance, in the analysis of various opiates in urine, significant ion suppression was observed for morphine (81%) and codeine (89%), but these effects were successfully compensated for by using their respective stable isotope internal standards. oup.com The same study noted no significant ion suppression for hydromorphone when analyzed with this methodology. oup.com The implementation of this compound as an internal standard is a critical component in robust analytical methods, ensuring that the quantification of hydromorphone is not adversely affected by the complex matrices of biological samples. oup.comojp.gov
Comprehensive Method Validation Protocols for Deuterated Hydromorphone Assays
Method validation is a critical process that confirms an analytical procedure is suitable for its intended purpose. For assays employing this compound, validation protocols are rigorously designed to ensure the reliability, accuracy, and specificity of the results, adhering to guidelines from regulatory bodies.
Determination of Linearity and Calibration Range
Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal over a specified range. In assays using this compound as an internal standard, a calibration curve is constructed by analyzing samples with known concentrations of hydromorphone. The response is typically calculated as the ratio of the analyte peak area to the internal standard peak area. Research has established linearity for hydromorphone quantification across various concentration ranges and biological matrices. For example, a method for analyzing human plasma demonstrated linearity from 0.3 to 20 ng/mL with a high correlation coefficient (r²) of 0.9989. nih.govresearchgate.net Other studies have validated different ranges, such as 1 to 100 ng/mL in plasma and 1 to 150 ppb in urine, consistently achieving correlation coefficients greater than 0.99. labrulez.comdtic.milsigmaaldrich.com
| Matrix | Linearity Range | Correlation Coefficient (r²) | Reference |
|---|---|---|---|
| Human Plasma | 0.3–20 ng/mL | 0.9989 | nih.govresearchgate.netresearchgate.netsemanticscholar.org |
| Human Plasma | 1–100 ng/mL | ≥0.998 | dtic.milsigmaaldrich.com |
| Human Plasma | 0.05–10 ng/mL | Not Specified | nih.gov |
| Urine | 1–150 ppb (ng/mL) | >0.997 | labrulez.com |
| Postmortem Blood | 25–3,000 ng/mL | >0.99 | oup.com |
Assessment of Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. dtic.mil These parameters are crucial for determining the sensitivity of an analytical method. For hydromorphone assays utilizing this compound, these limits have been established through various validation studies. In human plasma analysis, methods have achieved an LOD as low as 0.001 ng/mL and an LOQ of 0.3 ng/mL. nih.govresearchgate.net Another validated method reported an LOD of 0.25 ng/mL and an LOQ of 1.0 ng/mL in the same matrix. dtic.milsigmaaldrich.com The specific values for LOD and LOQ can vary depending on the sample matrix, instrumentation, and sample preparation techniques employed.
| Matrix | LOD | LOQ | Reference |
|---|---|---|---|
| Human Plasma | 0.001 ng/mL | 0.3 ng/mL | nih.govresearchgate.net |
| Human Plasma | 0.25 ng/mL | 1.0 ng/mL | dtic.milsigmaaldrich.com |
| Postmortem Blood | 10 ng/mL | 25 ng/mL | oup.com |
| Urine | <1 pg on-column | Not Specified | labrulez.com |
Evaluation of Accuracy, Precision, and Reproducibility (Intra- and Inter-assay)
Accuracy refers to the closeness of a measured value to the true value, often expressed as percent bias or percent deviation. Precision measures the degree of agreement among a series of individual measurements and is typically expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD). thyroid.org These parameters are evaluated within a single analytical run (intra-assay or repeatability) and between different runs, often on different days or with different analysts (inter-assay or intermediate precision). nih.gov
Assays for hydromorphone using this compound have consistently demonstrated high levels of accuracy and precision. For instance, one LC-MS/MS method reported intra- and inter-assay errors that did not exceed 16%. nih.govresearchgate.net Another study in human plasma found intra-day precision with a %CV of ≤5.6% and inter-day precision over six days with a %CV of ≤8.1% at various concentrations. dtic.milsigmaaldrich.com These results confirm the robustness and reliability of using a deuterated internal standard for consistent quantification.
| Matrix | Parameter | Concentration(s) Tested | Result | Reference |
|---|---|---|---|---|
| Human Plasma | Intra- and Inter-assay Error | Not Specified | Did not exceed 16% | nih.govresearchgate.netsemanticscholar.org |
| Human Plasma | Intra-day Precision (CV) | 10 ng/mL | ≤5.6% | dtic.milsigmaaldrich.com |
| Human Plasma | Inter-day Precision (CV) | 2.5, 10, and 25 ng/mL | ≤8.1% | dtic.milsigmaaldrich.com |
| Human Serum | Intra-assay Precision | 3 QC levels | ≤7.0% | nih.gov |
| Human Serum | Inter-assay Precision | 3 QC levels | ≤13.5% | nih.gov |
Evaluation of Selectivity and Potential Isotopic Interferences (e.g., ¹³C contributions from metabolites)
Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites or endogenous substances. A significant consideration in high-sensitivity mass spectrometry is the potential for isotopic interference. Naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) in the unlabeled analyte or its metabolites can contribute to the signal of the deuterated internal standard. nih.gov
For example, a hydromorphone molecule contains 17 carbon atoms, giving it a non-negligible probability of containing one or more ¹³C atoms. This can become problematic if a metabolite of hydromorphone is present at very high concentrations. The isotopic contribution from the metabolite could potentially interfere with the signal of this compound, especially if the mass difference is small. oup.com Research into other opioids has shown that ¹³C isotopic contributions from hydroxy metabolites can interfere with deuterated internal standards like morphine-D3 and norcodeine-D3. oup.com
To ensure selectivity and mitigate such interferences, methods rely on a combination of high-efficiency chromatographic separation and the specificity of tandem mass spectrometry (MS/MS). Chromatographic separation aims to resolve the analyte and internal standard from potentially interfering metabolites. nih.gov High-resolution mass spectrometry can also be employed to differentiate between ions with very similar mass-to-charge ratios. oup.com In cases where interference is unavoidable, mathematical correction models can be applied to the calibration function to account for the isotopic crosstalk and ensure accurate quantification. nih.gov
Long-Term Stability Assessment of this compound in Various Analytical Matrices
Assessing the long-term stability of an analyte and its internal standard in a given biological matrix under specific storage conditions is essential for validating an analytical method. This ensures that sample storage does not affect the concentration of the analyte, which is particularly important for retrospective analyses or when samples cannot be analyzed immediately.
The stability of hydromorphone in human plasma, quantified using this compound, has been evaluated over an extended period. In one study, 44 human plasma samples were reanalyzed after being frozen at -20°C for at least three years. nih.govresearchgate.net The results demonstrated excellent stability, with the percentage deviation between the hydromorphone concentrations measured in the reanalysis versus the initial analysis being -1.07% ± 14.8% (mean ± SD). nih.govresearchgate.netsemanticscholar.org This finding indicates that hydromorphone is stable in human plasma under these common long-term storage conditions, validating the reliability of results from stored samples when this compound is used for quantification. nih.gov
Advanced Sample Preparation Techniques for Deuterated Hydromorphone Analysis
This compound, a stable isotope-labeled version of hydromorphone, is crucial as an internal standard (IS) for ensuring accuracy and precision in the quantitative analysis of hydromorphone and other opioids in biological matrices. semanticscholar.org The complexity of these matrices, such as blood, urine, and oral fluid, necessitates robust sample preparation techniques to remove interfering substances and concentrate the analytes of interest prior to analysis by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). researchgate.netsciex.comuvic.ca Effective sample preparation is fundamental to minimizing matrix effects, enhancing sensitivity, and achieving reliable results. researchgate.net The choice of technique often depends on the specific matrix, the required limit of quantitation, and the desired sample throughput. Key methodologies include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation, which can also be combined with derivatization. researchgate.netrestek.com
Solid-Phase Extraction (SPE) Optimization
Solid-phase extraction is a widely used technique for the purification and concentration of analytes from complex samples. researchgate.net It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analytes are retained on the sorbent while impurities are washed away. The purified analytes are then eluted with a small volume of a specific solvent. nyc.gov For the analysis of opiates using this compound as an internal standard, SPE is valued for its ability to provide high recovery and clean extracts. uvic.ca
Optimization of SPE methods is critical for achieving consistent and high recovery rates. Key parameters for optimization include the choice of sorbent, pH of the sample, and the composition of wash and elution solvents. Mixed-mode SPE cartridges, which combine both ion-exchange and reversed-phase retention mechanisms, are frequently employed for opiate analysis. researchgate.net
For instance, a common procedure involves conditioning a mixed-mode cartridge, loading the pre-treated sample (e.g., buffered urine or blood), washing the column to remove interferences, and finally eluting the analytes with a specific solvent mixture, such as dichloromethane/isopropanol/ammonium (B1175870) hydroxide. wa.gov
Table 1: Examples of SPE Parameters for Opiate Analysis
| Parameter | Description | Example | Source(s) |
|---|---|---|---|
| Sorbent Type | The solid material in the SPE cartridge that retains the analyte. | Mixed-mode (e.g., Bond Elut Certify I), Silica-based | researchgate.netbts.govresearchgate.net |
| Conditioning Solvents | Solvents used to prepare the sorbent for sample loading. | Methanol, Phosphate Buffer | bts.gov |
| Sample Loading pH | The pH of the sample applied to the cartridge, affecting analyte retention. | pH 6.0 | nyc.govbts.gov |
| Wash Solvents | Solvents used to remove interfering substances from the cartridge. | Acetic Acid, Methanol | bts.gov |
| Elution Solvents | Solvents used to recover the purified analytes from the sorbent. | Dichloromethane/Isopropanol/Ammonium Hydroxide (78:20:2) | nyc.govwa.gov |
Liquid-Liquid Extraction (LLE) Methodologies
Liquid-liquid extraction is a classic sample preparation method based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. uvic.ca While sometimes more labor-intensive and solvent-consuming than SPE, LLE remains a valuable technique. sciex.comuvic.ca Supported liquid extraction (SLE) and salt-assisted liquid-liquid extraction (SALLE) are modern variations that offer improved efficiency and ease of use. restek.com
In a typical LLE procedure for opiate analysis from oral fluid, the sample is first made basic (e.g., with ammonium hydroxide) to ensure the opiates are in their non-ionized, more organic-soluble form. restek.com An organic solvent is then added to extract the analytes. After mixing and separation of the phases, the organic layer containing the analytes is collected, evaporated, and the residue is reconstituted in a suitable solvent for instrumental analysis. sciex.comrestek.com this compound is added at the beginning of the process to compensate for any analyte loss during extraction. sciex.com
Table 2: Comparison of LLE-based Techniques for Oral Fluid Analysis
| Technique | Key Steps | Advantages | Disadvantages | Source(s) |
|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | pH adjustment, addition of immiscible organic solvent, vortexing, centrifugation, evaporation, reconstitution. | Well-established, effective for certain matrices. | Can be time-consuming, requires large solvent volumes. | sciex.comuvic.ca |
| Supported Liquid Extraction (SLE) | Sample is absorbed onto a diatomaceous earth sorbent, then eluted with an organic solvent. | Simpler workflow than LLE, good recovery. | May require specific cartridges. | restek.com |
| Salt-Assisted LLE (SALLE) | A salt is added to the aqueous/organic mixture to force the separation of phases. | Enhances extraction efficiency for polar compounds. | Sensitivity may be lower than SLE for some analytes. | restek.com |
Protein Precipitation and Derivatization Strategies
For biological samples with high protein content, such as blood or plasma, protein precipitation is often the first step in sample preparation. researchgate.netresearchgate.net This process involves adding a substance, typically an organic solvent like acetonitrile or an acid like trichloroacetic acid, to denature and precipitate the proteins. researchgate.net The sample is then centrifuged to pellet the proteins, and the supernatant containing the analytes (and the this compound internal standard) is collected for further purification (e.g., by SPE) or direct analysis. researchgate.net
Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, particularly for GC-MS. bts.gov Opiates containing hydroxyl and ketone groups can be derivatized to increase their volatility and thermal stability. A common strategy involves a two-step process:
Oximation: Keto-opiates like hydromorphone are treated with a reagent such as hydroxylamine (B1172632) or methoxamine (B1676408) to convert the ketone group into an oxime. researchgate.netbts.govresearchgate.net
Silylation: Hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). researchgate.netbts.govresearchgate.net
This dual derivatization ensures that both keto- and hydroxyl-containing opiates are suitable for GC-MS analysis, yielding sharp chromatographic peaks and characteristic mass spectra. researchgate.net
Table 3: Common Reagents for Protein Precipitation and Derivatization
| Process | Reagent | Purpose | Source(s) |
|---|---|---|---|
| Protein Precipitation | Acetonitrile | Denatures and precipitates proteins from plasma/blood. | |
| Protein Precipitation | Trichloroacetic Acid (10%) | Denatures and precipitates proteins from blood samples. | researchgate.net |
| Oximation | Hydroxylamine | Converts ketone groups to oximes for GC-MS analysis. | bts.govresearchgate.net |
| Silylation | BSTFA + 1% TMCS | Converts hydroxyl groups to TMS ethers, increasing volatility for GC-MS. | researchgate.netbts.govresearchgate.net |
Application of Hydromorphone D3 in Pharmacokinetic and Metabolism Research Using Research Models
Investigation of Drug Disposition and Elimination Pathways in Non-Human Biological Systems
The study of hydromorphone's disposition and elimination pathways in non-human biological systems is essential for predicting its behavior in humans and for developing appropriate clinical or veterinary applications. Hydromorphone-D3 is indispensable in these investigations by facilitating the accurate measurement of drug concentrations.
In Vitro Metabolic Stability Studies in Microsomes and Hepatocytes
In vitro metabolic stability studies are fundamental for assessing a drug's susceptibility to biotransformation, which influences its in vivo half-life and clearance admescope.comnuvisan.comsrce.hr. Hydromorphone is primarily metabolized in the liver through glucuronidation, with UGT2B7 being the key enzyme responsible for forming hydromorphone-3-glucuronide (B1257947) (H3G) nih.govpharmgkb.orgnih.gov. Minor metabolic routes involve cytochrome P450 enzymes, such as CYP3A4 and CYP2C9, leading to metabolites like norhydromorphone (B170126) nih.govpharmgkb.org. While the direct use of this compound in specific in vitro metabolic stability assays is not extensively detailed in the provided literature, its role as an internal standard is crucial for the accurate quantification of hydromorphone and its metabolites in such experimental setups.
Pharmacokinetic Profiling in Animal Models (e.g., Rhesus Macaques, Great Horned Owls)
Pharmacokinetic profiling in animal models provides vital in vivo data on how a drug is absorbed, distributed, metabolized, and excreted. This compound is utilized as an internal standard in LC-MS/MS analyses to precisely quantify hydromorphone concentrations over time in plasma samples from these models.
Table 1: Pharmacokinetic Parameters of Hydromorphone in Selected Animal Models
| Parameter | Great Horned Owl (IV) | Great Horned Owl (IM) | Rhesus Macaque (IV) | Rhesus Macaque (IM) |
| Mean Clearance (mL/min/kg) | 62.11 ± 14.6 | N/A | 37.7 (range: 33.7–47.1) | N/A |
| Mean Volume of Distribution (L/kg) | 4.29 ± 0.5 | N/A | N/A | N/A |
| Mean Half-life (hours) | 1.35 ± 0.59 | 1.62 ± 0.36 | 2.37 (range: 2.18–3.63) | 1.35 (range: 1.29–1.54) |
| Bioavailability (%) | N/A | 170.8 ± 37.6% | N/A | 92% (range: 75–104%) |
| Cmax (ng/mL) | N/A | 225.46 ± 0.2 | N/A | N/A |
Note: N/A indicates data not reported or not applicable for the specific administration route in the cited studies.
In Great Horned Owls , hydromorphone exhibited high bioavailability (170.8 ± 37.6%) and rapid elimination following intramuscular (IM) administration. Intravenous (IV) administration resulted in rapid plasma clearance and a large volume of distribution. The mean half-life was approximately 1.35 hours for IV and 1.62 hours for IM administration avma.orgnih.govresearchgate.netavma.org. The metabolite hydromorphone-3-glucuronide (H3G) was also readily detected in these owls avma.orgnih.govresearchgate.netavma.org.
For Rhesus Macaques , IV administration of hydromorphone yielded a median clearance of 37.7 mL/kg/min and a terminal half-life of 142 minutes. Following IM administration, the median elimination half-life was 81.5 minutes, with a median intramuscular bioavailability of 92% nih.govescholarship.org. Hydromorphone concentrations remained above 4.0 ng/mL for at least 2 hours post-administration in this species escholarship.org.
Compartmental and Non-Compartmental Pharmacokinetic Modeling Using Deuterated Tracers
Pharmacokinetic modeling is crucial for understanding drug behavior within the body. Both compartmental and non-compartmental analysis (NCA) approaches are employed allucent.comnih.gov. NCA is a model-independent method that uses algebraic equations to determine key PK parameters such as maximum concentration (Cmax), time to Cmax (Tmax), area under the concentration-time curve (AUC), clearance (CL), and half-life (t½) allucent.comnih.gov. Deuterated analogs, like this compound, are essential as internal standards in LC-MS/MS assays for the precise quantification of hydromorphone in biological samples, thereby ensuring reliable parameter estimation for both NCA and compartmental modeling irb.hrresearchgate.netmdpi.complos.org. This compound has been specifically used as an internal standard for hydromorphone quantification in human plasma, highlighting its utility in robust PK studies researchgate.net.
Elucidation of Hydromorphone Metabolic Transformations Utilizing Deuterated Analogs
The metabolic pathways of hydromorphone are investigated using various techniques, with deuterated analogs playing a significant role in identifying and quantifying its metabolites.
Characterization of Glucuronidation Pathways and Metabolite Formation (e.g., Hydromorphone-3-Glucuronide-[d3])
Hydromorphone's primary metabolic route involves conjugation with glucuronic acid, primarily catalyzed by UGT2B7, to produce hydromorphone-3-glucuronide (H3G) nih.govpharmgkb.orgnih.gov. H3G is the principal metabolite excreted in urine nih.gov. Studies in avian species, such as great horned owls, have also confirmed the presence of H3G, indicating conserved metabolic pathways across different species avma.orgnih.govresearchgate.netavma.org. While direct studies detailing the formation and quantification of a hypothetical Hydromorphone-3-Glucuronide-[d3] are not explicitly presented, the use of stable isotope-labeled standards, including deuterated parent compounds, is standard practice for accurately tracking and quantifying metabolites like H3G in biological samples.
Enzymatic Reaction Kinetics and Isotopic Effects on Metabolism
Hydromorphone is a significant metabolite of hydrocodone, primarily formed through the action of cytochrome P450 (CYP) enzymes, notably CYP2D6, and to a lesser extent, CYP3A4 oup.comoup.comgoogle.comgoogle.com. The study of these metabolic pathways often involves quantitative analysis of hydromorphone in biological samples. This compound serves as an indispensable internal standard in these quantitative assays, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) oup.comoup.comdtic.mil.
By incorporating a known amount of this compound into biological samples (e.g., plasma or urine), researchers can compensate for variations in sample preparation, extraction efficiency, and instrument response. This allows for precise determination of hydromorphone concentrations, which is crucial for understanding the rate and extent of its formation from precursor opioids and its subsequent elimination oup.comoup.comdtic.mil. While direct studies detailing specific kinetic parameters (like Km or Vmax) for this compound itself are not detailed in the provided literature, its application as a labeled standard inherently relies on the principle that the isotopic substitution does not significantly alter its metabolic fate or ionization efficiency compared to unlabeled hydromorphone. This similarity in chemical and physical properties, apart from the mass difference, is what makes it an effective internal standard for measuring metabolic processes and understanding the kinetics of drug transformation. The use of such labeled standards is foundational to accurately characterizing enzymatic activity and identifying potential isotopic effects that might influence metabolic pathways, although the primary documented use focuses on quantitative accuracy.
Table 1: Hydromorphone Metabolism and Analytical Quantification
| Analyte/Metabolite | Primary Metabolic Pathway | Key Enzymes Involved | Role of this compound | Analytical Method |
| Hydrocodone | O-demethylation | CYP2D6, CYP3A4 | Internal Standard | LC-MS/MS |
| Hydromorphone | Glucuronidation | UGTs (primarily) | Analyte | LC-MS/MS |
| Norhydrocodone | N-demethylation | CYP3A4 | Co-analyte/Internal Standard (if labeled) | LC-MS/MS |
Note: this compound is used as an internal standard to quantify hydromorphone, which is a metabolite of hydrocodone. The table illustrates the context of hydromorphone's metabolic origin.
Biotransformation Studies of Related Opioids Using this compound as an Internal Standard
This compound is extensively utilized as an internal standard in the quantitative analysis of various opioid and opiate drugs and their metabolites. This is particularly relevant when studying the biotransformation of parent compounds that yield hydromorphone as a metabolite, or when hydromorphone itself is a subject of investigation alongside other opioids.
For instance, hydrocodone is a commonly prescribed opioid that is metabolized in the body to hydromorphone, among other metabolites oup.comoup.comgoogle.comgoogle.com. In studies examining the pharmacokinetics and metabolism of hydrocodone, this compound is employed as a critical internal standard to accurately quantify the levels of both hydrocodone and its metabolite, hydromorphone, in biological fluids like urine and plasma oup.comoup.comdtic.mil. This allows researchers to understand the rate of hydrocodone's conversion to hydromorphone and the subsequent disposition of hydromorphone.
Furthermore, the interpretation of opioid drug testing can be complicated by the fact that many prescribed opioids metabolize into other pharmacologically active opioids that may also be prescribed or abused google.comgoogle.com. For example, codeine metabolizes to morphine, and oxycodone metabolizes to oxymorphone. Hydrocodone metabolizes to hydromorphone google.comgoogle.com. In such scenarios, this compound can serve as a reliable internal standard for the accurate quantification of hydromorphone itself, or as part of a broader panel of deuterated standards for analyzing a suite of related opioids and their metabolites using LC-MS/MS techniques. This approach is vital for clinical toxicology, forensic analysis, and pharmacokinetic studies aiming to elucidate complex drug metabolism pathways and identify the origin of detected opioid substances.
Table 2: this compound as an Internal Standard in Opioid Biotransformation Studies
| Parent Opioid | Metabolites of Interest | Related Opioid Analyzed | Role of this compound | Analytical Technique | Reference Study Context |
| Hydrocodone | Hydromorphone, Norhydrocodone | Hydrocodone, Hydromorphone | Internal Standard | LC-MS/MS | Urine/Plasma analysis oup.comoup.comdtic.mil |
| Various | Hydromorphone | Hydromorphone | Internal Standard | LC-MS/MS | Opioid interpretation google.comgoogle.com |
Compound List
this compound
Hydromorphone
Hydrocodone
Norhydrocodone
Codeine
Morphine
Oxycodone
Oxymorphone
Fentanyl
Nor-fentanyl
6-monoacetylmorphine
Meperidine
Forensic and Toxicological Research Applications of Hydromorphone D3: Methodological Perspectives
Development of Robust Analytical Methods for Forensic Quantification in Biological Samples
The development of sensitive and specific analytical methods is paramount for the accurate quantification of drugs and their metabolites in biological specimens for forensic purposes. Hydromorphone-D3 is instrumental in these methodologies, primarily when using liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netoup.com Its role as an internal standard is to compensate for variations in sample preparation and instrumental analysis, thereby ensuring the reliability of quantitative results. forensicresources.orgcrimsonpublishers.com
Research has focused on validating methods for the detection of hydromorphone in a variety of biological samples, including blood, urine, oral fluid, and meconium. researchgate.netforensicresources.orgoup.com These methods are designed to be highly selective and sensitive, often with a limit of quantitation (LOQ) as low as 0.5 ng/mL in blood and other matrices. researchgate.net
Solid-phase extraction (SPE) is a common technique employed to isolate hydromorphone and other opiates from the complex biological matrix prior to LC-MS/MS analysis. forensicresources.org The use of this compound during this process helps to correct for any loss of analyte during the extraction steps. crimsonpublishers.com
Validation of these analytical methods is performed in accordance with guidelines from authoritative bodies such as the Academy Standards Board for Forensic Toxicology. researchgate.net Key validation parameters include linearity, precision, accuracy, recovery, and matrix effect. oup.comresearchgate.net
Table 1: Example of LC-MS/MS Method Parameters for Hydromorphone Quantification
| Parameter | Value |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Internal Standard | This compound |
| Biological Matrices | Blood, Urine, Oral Fluid, Plasma, Serum, Meconium researchgate.netforensicresources.org |
| Extraction Method | Solid-Phase Extraction (SPE) forensicresources.org |
| Limit of Quantitation (LOQ) | 0.5 ng/mL researchgate.net |
| Calibration Range | 0.5 - 100 ng/mL researchgate.net |
Table 2: Representative Validation Data for Hydromorphone Assay
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | > 0.99 | > 0.995 |
| Precision (%RSD) | < 15% | < 10% |
| Accuracy (%Bias) | ± 15% | Within ± 10% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | Minimal ion suppression/enhancement | < 15% |
Analysis of this compound in Post-mortem and Ex Vivo Tissue Specimens for Research
In post-mortem toxicology, the analysis of drug concentrations in various tissues can provide crucial information regarding the cause and manner of death. oup.com this compound is utilized as an internal standard for the quantification of hydromorphone in post-mortem specimens, including blood, liver, kidney, and muscle tissue. faa.govoup.com The interpretation of post-mortem drug concentrations is complex due to postmortem redistribution, a phenomenon where drugs move from tissues with high concentrations to those with lower concentrations after death. oup.com The use of a stable isotope-labeled internal standard like this compound is essential for accurate quantification in these challenging matrices. oup.com
Ex vivo studies, which are conducted on tissues from an organism in an external environment, also benefit from the use of this compound. For example, in neuropharmacological research, the quantification of hydromorphone in brain tissue can help elucidate its mechanisms of action and distribution within the central nervous system. nih.gov In such studies, brain tissue is homogenized and extracted, with this compound added to the homogenate to ensure accurate measurement of the parent compound. nih.gov
The data obtained from these analyses contribute to a better understanding of the pharmacokinetic and toxicological profile of hydromorphone.
Challenges and Methodological Solutions in Forensic Assay Design for Deuterated Opioids
While deuterated internal standards like this compound are invaluable in forensic toxicology, their use is not without challenges. A primary concern is the potential for isotopic exchange, where a deuterium (B1214612) atom is replaced by a hydrogen atom from the surrounding environment. hilarispublisher.com This can lead to an underestimation of the analyte concentration. To mitigate this, the deuterium labels are strategically placed on carbon atoms where the C-D bond is stable and not prone to exchange. acanthusresearch.com
Another challenge is the potential for chromatographic separation between the deuterated internal standard and the unlabeled analyte. hilarispublisher.com Although the chemical properties are very similar, the slight mass difference can sometimes lead to different retention times on a chromatographic column. Method development must ensure co-elution to guarantee that both the analyte and the internal standard experience the same matrix effects during ionization in the mass spectrometer. crimsonpublishers.com
Interference from metabolites is also a consideration. oup.com Some metabolites may have the same nominal mass as the internal standard or the analyte, leading to inaccurate quantification. High-resolution mass spectrometry can be employed to differentiate between compounds with the same nominal mass but different elemental compositions. oup.com
Matrix effects, such as ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis of biological samples. crimsonpublishers.comoup.com These effects occur when co-eluting matrix components interfere with the ionization of the analyte and internal standard. The use of a co-eluting stable isotope-labeled internal standard like this compound is the most effective way to compensate for these matrix effects, as it is affected in the same way as the analyte. crimsonpublishers.commusechem.com
Table 3: Summary of Challenges and Solutions in Using Deuterated Internal Standards
| Challenge | Methodological Solution |
| Isotopic Exchange | Strategic placement of deuterium labels on stable positions of the molecule. acanthusresearch.com |
| Chromatographic Separation | Optimization of chromatographic conditions to ensure co-elution of analyte and internal standard. |
| Interference from Metabolites | Use of high-resolution mass spectrometry for increased specificity. oup.com |
| Matrix Effects | Use of a co-eluting stable isotope-labeled internal standard. crimsonpublishers.commusechem.com |
Quality Control and Reference Material Characterization for Hydromorphone D3
Standards for Certified Reference Materials (CRMs) of Hydromorphone-D3
Certified Reference Materials (CRMs) are essential for ensuring the accuracy and traceability of analytical measurements. For this compound, CRMs are characterized by a metrologically valid procedure, with their property values and associated uncertainties rigorously estimated and declared. These standards are crucial for calibrating analytical instruments and validating methods, ensuring that results are comparable and reliable across different laboratories and over time scielo.br.
Manufacturers of CRMs for this compound typically provide a Certificate of Analysis (CoA) that details critical quality parameters. These parameters often include the assigned concentration, the solvent used (commonly methanol), the purity of the material, and the isotopic enrichment. Reputable suppliers, such as Cerilliant, offer this compound as a certified reference material, often in solution form, suitable for use as a spiking solution in isotope dilution methods or for direct quantitation sigmaaldrich.comcerilliant.com. The establishment of these CRMs relies on adherence to international standards and guidelines for reference material producers, such as those outlined by ISO 17034.
Assessment of Chemical Purity and Long-Term Storage Stability of Deuterated Hydromorphone
The chemical purity of this compound is a fundamental quality attribute. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy are employed to assess purity. These methods can identify and quantify any residual non-deuterated hydromorphone, other related impurities, or degradation products. For instance, LC-MS/MS methods are routinely validated to ensure the specificity and accuracy of hydromorphone and its deuterated analogs nih.govnih.govspringernature.com. Isotopic purity, referring to the percentage of molecules containing the specified number of deuterium (B1214612) atoms (e.g., three in this compound), is also a critical parameter, typically verified by mass spectrometry nih.gov.
The long-term storage stability of this compound is vital for maintaining its integrity over time. Studies have investigated the stability of hydromorphone in various matrices, providing insights into appropriate storage conditions for reference standards. For example, hydromorphone in human plasma has been shown to be stable when stored at -20°C for at least three years researchgate.net. While direct studies on the long-term stability of this compound as a reference standard are less common in publicly available literature, the general stability of hydromorphone under controlled conditions suggests that properly stored deuterated standards should maintain their integrity. Manufacturers typically recommend specific storage conditions (e.g., refrigerated or frozen) and provide an expiry date based on stability testing to ensure continued reliability novachem.com.auoup.comresearchgate.net.
Impurity Profiling and Quantitative Determination of Non-deuterated and Related Compounds
Impurity profiling for this compound involves identifying and quantifying any substances that are not the intended deuterated compound. This includes residual amounts of non-deuterated hydromorphone, synthesis by-products, or degradation products. Analytical methods, particularly GC-MS and LC-MS/MS, are designed to separate and quantify these impurities. For example, methods are optimized to ensure adequate chromatographic separation between hydromorphone and its deuterated analog, as well as to resolve potential interfering compounds faa.govresearchgate.netoup.comoup.comresearchgate.net.
The quantitative determination of non-deuterated hydromorphone and related compounds is essential for verifying the purity and isotopic enrichment of the this compound CRM. Analytical procedures must be capable of distinguishing between the deuterated and non-deuterated forms and accurately quantifying any presence of the latter. This is typically achieved by comparing the mass-to-charge ratios of the parent ions and characteristic fragment ions in mass spectrometry. The ratio of the signal intensity of the deuterated standard to the non-deuterated analyte is a key metric in quantitative analysis, and the absence or minimal presence of the non-deuterated form in the CRM is a critical quality indicator nih.govfaa.govdiariodarepublica.ptresearchgate.netnih.govnih.gov.
Traceability and Metrological Aspects of Deuterated Hydromorphone Standards
Metrological traceability ensures that the value assigned to a reference material can be related to a higher-level standard through an unbroken chain of comparisons, each contributing to the measurement uncertainty scielo.briaea.orgbipm.org. For this compound CRMs, traceability is typically established through rigorous characterization using primary or secondary reference methods. These methods may include quantitative NMR (qNMR) or isotope dilution mass spectrometry (IDMS), which are recognized for their accuracy and traceability to SI units scielo.br.
The "chain of calibration" for this compound standards involves linking the material's assigned concentration and purity to national or international metrological standards. Suppliers of CRMs often state their adherence to metrological standards, ensuring that their products are suitable for use in regulated environments and for inter-laboratory comparisons cerilliant.comsigmaaldrich.comcerilliant.com. The accurate determination of the concentration and isotopic enrichment of this compound, along with the associated uncertainty, is fundamental to its role as a reliable standard in quantitative analytical chemistry.
Future Directions in Hydromorphone D3 Research
Advancements in Isotopic Labeling Technologies for Complex Opioids
The synthesis of isotopically labeled compounds is a cornerstone of modern pharmaceutical research, enabling detailed studies of drug metabolism and pharmacokinetics (ADME). musechem.com For complex opioids like hydromorphone, future research is centered on developing more efficient, selective, and versatile labeling methods.
A key area of advancement is late-stage functionalization (LSF) . musechem.com This approach introduces isotopic labels, such as deuterium (B1214612), at the final stages of a molecule's synthesis. musechem.com LSF is highly advantageous as it minimizes the number of synthetic steps involving the isotope, which can reduce costs, time, and the handling of specialized materials. musechem.comnih.gov For structurally complex opioids, LSF provides a more efficient pathway to produce deuterated standards like Hydromorphone-D3 compared to traditional multi-step synthetic routes that introduce the label at an early stage. nih.gov
Another promising development is Carbon Isotope Exchange (CIE) , which allows for the direct replacement of a carbon-12 atom with a carbon-13 or carbon-14 (B1195169) atom in the final drug molecule. nih.gov While distinct from deuterium labeling, the principles of CIE—achieving isotopic substitution in a single, direct step—inspire parallel innovations in deuterium labeling methodologies. nih.gov The development of novel catalysts and reagents is crucial for improving the precision and efficiency of these late-stage labeling techniques for complex molecules. nih.gov
These advancements are expected to make deuterated standards more accessible and enable the creation of a wider variety of isotopically labeled opioids, facilitating more sophisticated research into their metabolic pathways and mechanisms of action.
Table 1: Emerging Trends in Isotopic Labeling for Opioids
| Technology | Description | Advantage for Complex Opioids | References |
|---|---|---|---|
| Late-Stage Functionalization (LSF) | Introduction of isotopic labels at the final steps of synthesis. | Reduces synthesis time, cost, and complexity; enhances efficiency. | musechem.comnih.gov |
| Hydrogen Isotope Exchange (HIE) | Direct replacement of hydrogen with deuterium or tritium, often using catalysts. | Allows for selective labeling of specific molecular positions. | musechem.com |
| Carbon Isotope Exchange (CIE) | Direct replacement of a carbon atom with its isotope in the final molecule. | Provides a conceptual model for developing more direct deuteration methods. | nih.gov |
Integration of this compound into Multi-Analyte, High-Throughput Analytical Platforms
The demand for rapid and comprehensive drug screening has led to the development of high-throughput analytical platforms, particularly those based on liquid chromatography-tandem mass spectrometry (LC-MS/MS). springernature.comlabrulez.com this compound is an essential component in these platforms, serving as an internal standard to ensure accurate and precise quantification of hydromorphone and other opioids in complex biological matrices. americanlaboratory.comclearsynth.com
Future platforms will focus on increasing the number of analytes that can be measured simultaneously without sacrificing accuracy or speed. fda.gov Multi-analyte methods are being developed to screen for dozens of opioids and their metabolites in a single run. fda.govnih.gov In such complex analyses, deuterated internal standards are critical for compensating for matrix effects—interference from other compounds in the sample—and variations in instrument response. clearsynth.comtexilajournal.com
Technological advancements are enabling faster analysis times. For instance, automated solid-phase extraction (SPE) systems coupled with drift tube ion mobility spectrometry-mass spectrometry (DTIMS-MS) can achieve sample-to-sample throughput of approximately 10 seconds, a significant improvement over traditional chromatographic methods that can take several minutes per sample. nih.gov Similarly, high-throughput desorption electrospray ionization mass spectrometry (DESI-MS) platforms are being used for label-free screening of opioid receptor binding at a rate of one sample per second. nih.gov The integration of this compound into these ultra-fast systems is crucial for maintaining data quality and reliability.
Table 2: Features of High-Throughput Opioid Analysis Platforms
| Platform/Technology | Key Feature | Role of this compound | References |
|---|---|---|---|
| Multi-Analyte LC-MS/MS | Simultaneous quantification of a large panel of opioids and metabolites. | Ensures accuracy and precision as an internal standard. | springernature.comfda.gov |
| Automated SPE-DTIMS-MS | Ultra-high throughput with ~10-second analysis time per sample. | Enables rapid and reliable relative quantification in complex matrices. | nih.gov |
| High-Throughput DESI-MS | Label-free screening of receptor binding at ~1 Hz. | Used as an internal standard for quantifying unbound ligands in competitive binding assays. | nih.gov |
Expanded Applications in Mechanistic Chemical Biology and Drug Discovery Research
Beyond its role as an analytical standard, this compound is a valuable tool for fundamental research in chemical biology and drug discovery. The key to this application lies in the kinetic isotope effect (KIE) . nih.govwikipedia.org The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). wikipedia.org If the cleavage of a C-H bond is a rate-limiting step in a drug's metabolism, replacing that hydrogen with deuterium can significantly slow down the metabolic process. nih.govresearchgate.net
This principle allows researchers to use this compound as a mechanistic probe to:
Elucidate Metabolic Pathways: By comparing the metabolism of hydromorphone to this compound, scientists can identify the specific sites on the molecule that are most susceptible to metabolic breakdown by enzymes like cytochrome P450. nih.gov This helps in building a detailed map of the drug's biotransformation. mdpi.com
Investigate Metabolite Activity: Understanding a drug's metabolic fate is crucial, as metabolites can have their own pharmacological or toxicological effects. ubc.ca Using deuterated analogues helps researchers study the formation of specific metabolites, such as hydromorphone-3-glucuronide (B1257947), which has been noted for its neuroexcitatory potential. nih.gov
Guide New Drug Design: The insights gained from KIE studies can be applied to drug discovery. nih.gov By strategically placing deuterium at metabolically vulnerable positions ("soft spots"), medicinal chemists can design new drug candidates with improved pharmacokinetic profiles, such as a longer half-life, which could lead to more consistent systemic exposure. nih.govwikipedia.org This "deuterium switch" approach has been successfully used to develop new FDA-approved drugs. nih.gov
The use of deuterated compounds is becoming an integral part of the early stages of the drug discovery process to overcome pharmacokinetic challenges. nih.gov
Q & A
Q. What analytical techniques are most suitable for quantifying Hydromorphone-D3 in pharmacokinetic studies, and how do deuterium labeling effects influence assay parameters?
this compound, a deuterated internal standard, is commonly quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Deuterium labeling reduces isotopic interference with non-deuterated analytes, improving specificity. However, researchers must validate ion suppression/enhancement effects caused by matrix components (e.g., plasma proteins) and ensure chromatographic separation of isotopologues . Stability studies under varying pH and temperature conditions are critical to confirm the compound’s integrity during sample preparation .
Q. How can researchers optimize solid-phase extraction (SPE) protocols for this compound recovery in biological matrices?
SPE optimization involves selecting sorbent chemistry (e.g., mixed-mode cationic exchange) compatible with this compound’s hydrophobicity and ionization properties. Method validation should include recovery rates (≥80%), matrix effect evaluation (<15% variability), and cross-reactivity testing with structurally similar opioids (e.g., morphine-D3). Protocols from Phenomenex SPE cartridges, as cited in toxicology studies, provide a benchmark for reproducibility .
Q. What are the critical parameters for ensuring this compound stability in long-term storage for longitudinal studies?
Stability requires storage at -80°C in inert containers (e.g., amber glass vials) to prevent photodegradation and adsorption. Accelerated stability tests (e.g., 40°C for 4 weeks) should confirm no significant degradation (<10% loss). Freeze-thaw cycles (≥3 cycles) must be evaluated to mimic real-world handling .
Advanced Research Questions
Q. How can conflicting pharmacokinetic data for this compound across studies be resolved through meta-analytical frameworks?
Discrepancies in bioavailability or half-life data often arise from methodological variations (e.g., SPE efficiency, ionization settings). Researchers should apply weighted least-squares regression to harmonize datasets, adjusting for covariates like sample preparation protocols and LC-MS/MS calibration curves. Transparent reporting of extraction yields and ion ratios is essential for cross-study validity .
Q. What experimental designs are optimal for isolating isotopic effects of this compound in metabolic pathway studies?
Isotopic effects (e.g., kinetic isotope effects in CYP450 metabolism) require controlled in vitro models (e.g., hepatocyte incubations) with parallel assays of non-deuterated hydromorphone. Researchers should quantify deuterium retention ratios using high-resolution MS and apply Michaelis-Menten kinetics to differentiate metabolic rates. Replicate experiments (n ≥ 6) are necessary to account for biological variability .
Q. How do researchers address ethical and reproducibility challenges when using this compound in clinical trial biomarker studies?
Ethical protocols must align with regulatory guidelines (e.g., HPRA for medical devices) to ensure participant safety and data integrity. Reproducibility hinges on open-access sharing of SPE protocols, raw MS spectra, and stability datasets. Researchers should adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for data deposition, as emphasized in NIH and EU funding frameworks .
Q. What statistical methods are recommended for resolving false-positive/false-negative results in this compound-based opioid screening assays?
Bayesian hierarchical models can reduce false positives by integrating prior probabilities of opioid prevalence in the study population. Receiver operating characteristic (ROC) curves should be generated using cross-validated thresholds for signal-to-noise ratios. Researchers must report limits of detection (LOD) and quantification (LOQ) with 95% confidence intervals .
Methodological Considerations
- Data Validation : Ensure raw data (e.g., chromatograms, calibration curves) are archived in repositories like Zenodo or Figshare, adhering to journal-specific mandates .
- Replication Protocols : Document SPE and MS parameters using the Minimum Information About a Bioanalytical Method (MIABM) guidelines to enable independent replication .
- Literature Gaps : Prioritize studies comparing this compound with emerging isotopically labeled standards (e.g., Carbon-13 variants) to address unresolved questions about deuterium’s impact on assay robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
